An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)hydrocinnamic Acid
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)hydrocinnamic Acid
This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)hydrocinnamic acid, tailored for researchers, scientists, and drug development professionals. The document details the compound's physical and spectral characteristics, a probable synthesis route, and general experimental protocols. Additionally, it explores potential biological activities by examining the known interactions of related cinnamic acid derivatives with key cellular signaling pathways.
Core Chemical and Physical Properties
4-(Trifluoromethyl)hydrocinnamic acid, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a halogenated aromatic carboxylic acid. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and materials science.
Table 1: General and Physical Properties of 4-(Trifluoromethyl)hydrocinnamic acid
| Property | Value | Reference |
| Chemical Name | 4-(Trifluoromethyl)hydrocinnamic acid | [1] |
| Synonym(s) | 3-[4-(Trifluoromethyl)phenyl]propionic acid | [1] |
| CAS Number | 53473-36-2 | [1] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Melting Point | 106-110 °C | |
| Appearance | White to pale yellow crystalline powder |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 4-(Trifluoromethyl)hydrocinnamic acid is through the catalytic hydrogenation of its unsaturated precursor, 4-(trifluoromethyl)cinnamic acid.
Synthesis Workflow
The synthesis is a straightforward reduction of the alkene double bond in the presence of a metal catalyst and a hydrogen source.
Caption: Synthesis of 4-(Trifluoromethyl)hydrocinnamic acid via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a general procedure based on the hydrogenation of similar cinnamic acid derivatives.
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Reaction Setup: In a suitable reaction vessel (e.g., a Parr hydrogenation apparatus or a round-bottom flask equipped with a balloon of hydrogen), dissolve 4-(trifluoromethyl)cinnamic acid in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
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Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the cessation of hydrogen uptake.
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Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude 4-(Trifluoromethyl)hydrocinnamic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H and 13C NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid (in DMSO-d6) [2][3]
| 1H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.7 | br s | - | -COOH | |
| 7.94 | d | 8.1 | Ar-H | |
| 7.77 | d | 8.4 | Ar-H | |
| 7.69 | d | 16.1 | =CH-COOH | |
| 6.71 | d | 16.1 | Ar-CH= | |
| 13C NMR | δ (ppm) | Assignment | ||
| 167.88 | C=O | |||
| 142.59 | Ar-C | |||
| 138.88 | Ar-C | |||
| 130.64 | Ar-CH | |||
| 130.54 (q, J = 31.78 Hz) | C-CF₃ | |||
| 126.19 (q, J = 3.8 Hz) | Ar-CH | |||
| 122.81 | =CH- |
Expected Changes for 4-(Trifluoromethyl)hydrocinnamic acid:
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1H NMR: The two doublets for the vinylic protons (around 7.69 and 6.71 ppm) will be replaced by two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the hydrocinnamic acid structure, typically appearing in the 2.5-3.0 ppm region. The aromatic protons will likely show a similar splitting pattern but may experience a slight upfield shift.
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13C NMR: The signals for the sp² carbons of the double bond (around 142 and 122 ppm) will be replaced by signals for the sp³ carbons of the ethyl chain, which will appear at a much higher field (typically 30-40 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands for trans-4-(Trifluoromethyl)cinnamic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch (carboxylic acid dimer) |
| 3066, 3054, 3011 | Medium-Sharp | C-H stretch (aromatic and vinylic) |
| 1712 | Strong | C=O stretch (conjugated carboxylic acid) |
| 1619 | Medium | C=C stretch (alkene) |
| 1312, 1122, 1111 | Strong | C-F stretch (trifluoromethyl group) |
Expected Changes for 4-(Trifluoromethyl)hydrocinnamic acid:
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The C=C stretching vibration around 1619 cm⁻¹ will be absent.
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The C=O stretching frequency may shift slightly to a lower wavenumber (around 1700-1710 cm⁻¹) due to the loss of conjugation with the double bond.
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The spectrum will show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the ethyl chain, typically in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 4-(trifluoromethyl)cinnamic acid shows a molecular ion peak [M]⁺ at m/z 216.[4] For 4-(Trifluoromethyl)hydrocinnamic acid, the molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the addition of two hydrogen atoms.
Expected Fragmentation Pattern: Common fragmentation pathways for hydrocinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethyl chain.
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of 4-(Trifluoromethyl)hydrocinnamic acid were identified, the broader class of cinnamic acid derivatives is known to possess various pharmacological properties, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK.
Potential Interaction with the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural and synthetic compounds, including cinnamic acid derivatives, have been shown to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Interaction with the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
It is important to note that the inhibitory or modulatory effects of 4-(Trifluoromethyl)hydrocinnamic acid on these pathways are speculative and require experimental validation. The diagrams illustrate potential points of intervention based on the known activities of structurally related compounds.
General Experimental Protocols for Analysis
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
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Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
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Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
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Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI) and analyze the mass-to-charge ratio of the resulting ions.
This guide provides a foundational understanding of the chemical properties of 4-(Trifluoromethyl)hydrocinnamic acid. Further experimental investigation is necessary to fully elucidate its spectral characteristics and biological activities.
